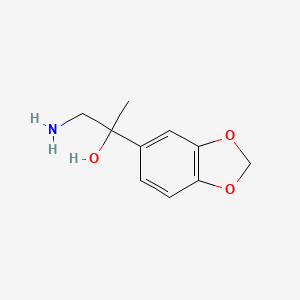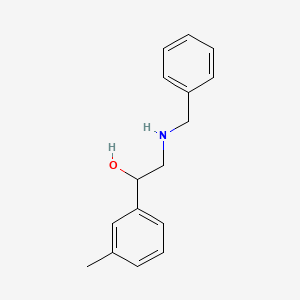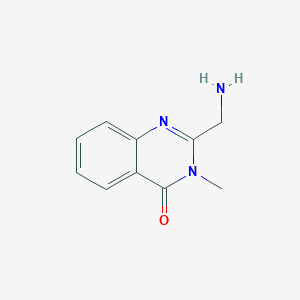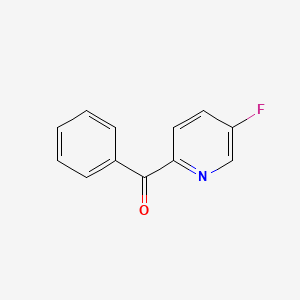![molecular formula C8H8BrNO B1375788 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL CAS No. 1469979-87-0](/img/structure/B1375788.png)
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL
Vue d'ensemble
Description
“4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL” is a chemical compound with the molecular formula C8H8BrN . It is used in the chemical industry and has various applications in pharmaceutical products .
Synthesis Analysis
The synthesis of similar compounds has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a basic aromatic ring with one nitrogen atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, Burkholderia sp. MAK1, a bacterium capable of using pyridin-2-ol as the sole carbon and energy source, can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Synthesis and Pharmaceutical Research 6,7-Dihydro-5H-cyclopenta[b] pyridine compounds, including 4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL, are primarily used in pharmaceutical research. They serve as key intermediates in the synthesis of various drugs, notably the fourth-generation Cefpirome, a cephalosporin antibiotic. Different synthesis methods like N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route are employed, with the acrolein route being particularly noteworthy due to its high yield potential (Fu Chun, 2007).
Chemical Synthesis Techniques Various chemical synthesis techniques have been developed for related compounds. For instance, the preparation from 1-amino-2-cyanocyclopentene involves multiple steps including acetylation, cyclization, and chlorination, followed by Sandmeyer bromination and catalytic hydrogenated dehalogenation (Zhao Xin-qi, 2007). Additionally, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for synthesizing biologically active compounds, is synthesized through a multi-step process from pyridin-4-ol (Linxiao Wang et al., 2016).
Biological Activities 6,7-Dihydro-5H-cyclopenta pyridine exhibits various biological activities, such as antiulcer and anticancer properties. Different synthesis styles, including thermal rearrangement and catalytic dehydration, are reviewed to enhance its synthesis (Chen Li-gong, 2004).
Halocyclization Mechanisms Research on the halocyclization reaction of related compounds, like 4-penten-1-ol, helps understand the influence of substituents on the reaction mechanism. These studies contribute to the broader understanding of the chemical behaviors of pyridine compounds (Cui & Brown, 2000).
Novel Synthetic Methods Innovative multicomponent synthesis methods have been developed for 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, demonstrating the versatility and adaptability in synthesizing these compounds for various applications (I. V. Dyachenko et al., 2020).
Green Chemistry Approaches Efforts to synthesize analogues using green chemistry principles, like the use of Mn(OTf)2 as a catalyst, indicate the growing importance of environmentally sustainable methods in chemical research (Lanhui Ren et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-4-10-3-6-5(7)1-2-8(6)11/h3-4,8,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEOJTCTXPPVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC=C2C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



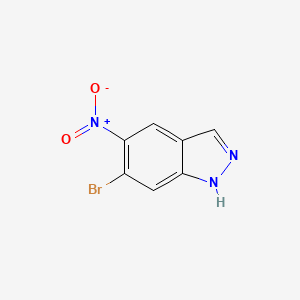
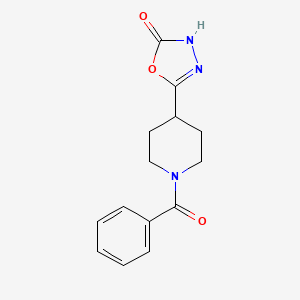
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375709.png)
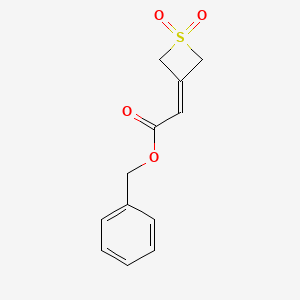
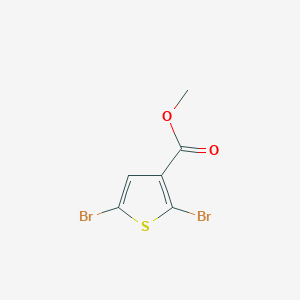
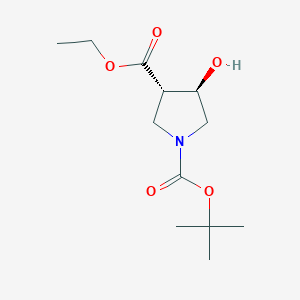
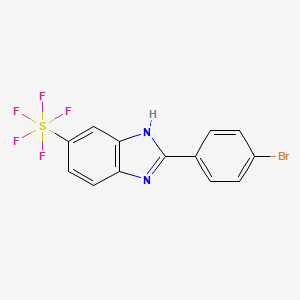
![1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B1375718.png)
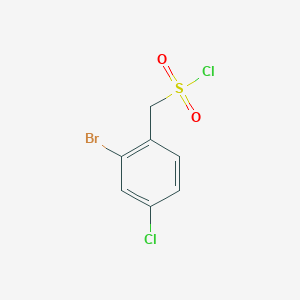
![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)
